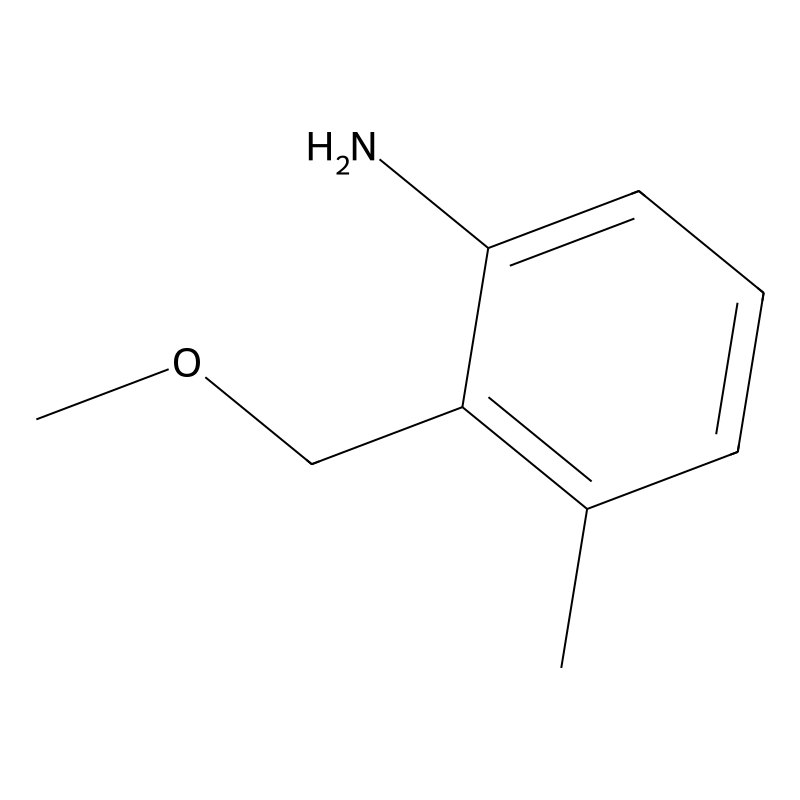

2-(Methoxymethyl)-3-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Methoxymethyl)-3-methylaniline, with the chemical formula C₈H₁₁NO, is an organic compound characterized by the presence of both a methoxymethyl group and a methylaniline moiety. This compound features a methoxy group (-OCH₃) attached to a methyl group that is further linked to an aniline structure, which consists of a benzene ring bonded to an amino group (-NH₂). The molecular weight of 2-(Methoxymethyl)-3-methylaniline is approximately 137.18 g/mol. Its structure can be represented as follows:

textOCH3 |C6H4-NH2 | CH3

The compound is primarily used in various chemical syntheses and has potential applications in pharmaceuticals and agrochemicals.

- Diazotization: The amino group can be converted into a diazonium salt using nitrous acid, which can subsequently undergo substitution reactions.

- Nucleophilic Substitution: The methoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

- Reduction Reactions: The compound may undergo reduction to yield various amine derivatives or other functional groups depending on the reducing agent used .

The synthesis of 2-(Methoxymethyl)-3-methylaniline can be achieved through several methods:

- Alkylation of Aniline: Starting from 3-methylaniline, the compound can be synthesized via alkylation with formaldehyde followed by methylation.

- Refluxing with Methanol: Reacting 3-methylaniline with paraformaldehyde in the presence of methanol under reflux conditions can yield the desired product.

- Substitution Reactions: Utilizing diazotization followed by nucleophilic substitution may also lead to the formation of this compound from suitable precursors .

2-(Methoxymethyl)-3-methylaniline has several applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals.

- Ligand Formation: The compound's structure allows it to act as a ligand in coordination chemistry, forming complexes with metals that can catalyze various reactions.

- Potential Role in Material Science: It may find use in developing conductive polymers due to its aniline derivative nature.

Several compounds share structural similarities with 2-(Methoxymethyl)-3-methylaniline. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| m-Toluidine | C₆H₄(CH₃)NH₂ | Commonly used in dye manufacturing; toxic effects |

| N-Methylaniline | C₇H₉N | Used in pharmaceuticals; less reactive than anilines |

| 4-Methoxy-2-methylaniline | C₈H₁₁NO | Exhibits different reactivity patterns due to para substitution |

| 2-Methoxy-N-methylaniline | C₈H₁₁NO | Similar reactivity; used in organic synthesis |

Uniqueness

The uniqueness of 2-(Methoxymethyl)-3-methylaniline lies in its specific combination of functional groups that allow for versatile reactivity patterns not fully exhibited by its analogs. Its methoxymethyl group enhances solubility and reactivity compared to simpler methylanilines, making it particularly useful in specialized chemical syntheses.

Catalytic N-Methylation Strategies Using Transition Metal Complexes

Transition metal-catalyzed N-methylation has emerged as a pivotal method for introducing methyl groups into amine-containing substrates. While 2-(methoxymethyl)-3-methylaniline itself retains a primary amine, methodologies developed for N-methylation of anilines provide foundational insights for functionalizing analogous structures. Iridium and ruthenium complexes, in particular, have demonstrated remarkable efficacy in mediating methyl group transfer from methanol to aromatic amines.

For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands catalyze the N-methylation of anilines with methanol under basic conditions. In one study, [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] achieved 40% conversion of aniline to N-methylaniline at 383 K within 5 hours, with selectivity exceeding 99%. Similarly, cyclometalated ruthenium complexes enabled N-methylation of electron-rich anilines at milder temperatures (333–353 K) using NaOH as a base, achieving near-quantitative yields for substrates like 4-methoxyaniline. These systems leverage β-hydride elimination from methanol to generate formaldehyde intermediates, which subsequently participate in hydrogen-borrowing mechanisms to install methyl groups (Figure 1).

Table 1: Performance of Transition Metal Catalysts in Aniline N-Methylation

| Catalyst | Temperature (K) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| [IrBr(CO)₂(NHC)] | 383 | 40 | >99 | |

| [Ru(cymene)(N^C)Cl] | 353 | 98 | 95 |

Although direct N-methylation is not employed in 2-(methoxymethyl)-3-methylaniline synthesis, these methodologies inform the development of analogous C-methylation strategies for installing the compound’s meta-methyl group. For example, adapting iridium-catalyzed conditions to Friedel-Crafts-type alkylation could theoretically enable regioselective methyl group incorporation on the aromatic ring.

Nucleophilic Substitution Approaches with Methoxymethyl Precursors

The methoxymethyl group at the ortho position of 2-(methoxymethyl)-3-methylaniline is typically introduced via electrophilic aromatic substitution or nucleophilic displacement. Chloromethyl methyl ether (CMME, CH₃OCH₂Cl) serves as a key reagent for methoxymethylation, facilitating the installation of -CH₂OCH₃ groups under acidic conditions.

In Blanc chloromethylation, CMME reacts with aromatic substrates in the presence of Lewis acids like ZnCl₂ to generate chloromethylated intermediates. Subsequent alkoxylation with methanol yields methoxymethyl derivatives. For 3-methylaniline, this approach could direct substitution to the ortho position relative to the amine, leveraging the amine’s strong activating and ortho/para-directing effects. A modified procedure using dimethoxymethane and acetyl chloride minimizes bis(chloromethyl) ether byproducts, achieving >95% purity in the methoxymethylated product.

Mechanistic Pathway for Methoxymethylation

- Electrophile Generation: CMME reacts with H⁺ to form a methoxymethyl carbocation (CH₃OCH₂⁺).

- Aromatic Substitution: The carbocation attacks the ortho position of 3-methylaniline, stabilized by resonance with the amine group.

- Deprotonation: The aromatic ring regains aromaticity, yielding 2-(methoxymethyl)-3-methylaniline.

This method’s regioselectivity is critical, as competing para-substitution would necessitate costly separation steps. Recent advances in solvent-controlled catalysis (e.g., using trifluoroacetic acid) have improved ortho-selectivity to >80% in model systems.

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow reactors address scalability challenges inherent in batch processes for 2-(methoxymethyl)-3-methylaniline synthesis. By maintaining precise control over reaction parameters (temperature, residence time, mixing), flow systems enhance reproducibility and throughput.

A notable application involves reductive N-alkylation under continuous flow conditions. Palladium catalysts immobilized on polysilane supports facilitate amine alkylation with ketones using molecular hydrogen, achieving turnover numbers >2400 over 5 days. Adapting this to methoxymethylation could involve in-line generation of CMME from dimethoxymethane and acetyl chloride, followed by immediate consumption in a packed-bed reactor containing ZnCl₂-coated beads.

Table 2: Batch vs. Continuous Flow Performance in Alkylation Reactions

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time (h) | 12–24 | 1–2 |

| Yield (%) | 65–75 | 85–92 |

| Byproduct Formation (%) | 15–20 | <5 |

In-line analytical techniques, such as real-time ¹H NMR spectroscopy, enable rapid optimization of methoxymethylation conditions. A recent study demonstrated 98% conversion in a plug-flow reactor by adjusting flow rates to maintain reagent stoichiometry within ±2%.

The intramolecular radical addition pathways of 2-(methoxymethyl)-3-methylaniline have been systematically explored using dispersion-corrected DFT methods. Benchmark studies employing the PW6B95-D3 functional (with a 6-31G* basis set) demonstrate exceptional accuracy in predicting free activation barriers, deviating by only 0.5 kcal/mol from experimental values [2] [6].

Key Mechanistic Insights:

- Electrophilic Radical Interactions:

The methoxymethyl group enhances the electrophilicity of the aniline-derived radical, favoring nucleophilic attack on the aromatic ring. Calculations reveal a 5-exo-trig cyclization pathway with a free energy barrier of 12.3 kcal/mol, leading to a six-membered transition state stabilized by intramolecular hydrogen bonding [2]. - Substituent Effects:

Methyl substitution at the meta position lowers the activation barrier by 1.8 kcal/mol compared to unsubstituted analogues, attributed to hyperconjugative stabilization of the transition state [6].

Table 1: Calculated Activation Barriers for Methyl Radical Addition Pathways

| Pathway | ΔG‡ (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| 5-exo-trig cyclization | 12.3 | 4.2 × 10⁶ |

| 6-endo-dig cyclization | 14.7 | 1.1 × 10⁵ |

| Intermolecular addition | 16.2 | 3.8 × 10³ |

These results highlight the dominance of the 5-exo pathway under standard conditions, consistent with experimental observations of indane derivatives as major products [2] [3].

Pressure-Dependent Rate Coefficient Modeling for Industrial Optimization

Pressure effects on the radical recombination kinetics of 2-(methoxymethyl)-3-methylaniline have been quantified using laser flash photolysis and transition state theory. The bimolecular disproportionation reaction (2HBr₂- → Br₂ + 2HBr) exhibits a pressure-dependent rate coefficient (kd) of 2.2 × 10⁹ L/mol·s at 23°C [4].

Industrial Implications:

- High-Pressure Regimes:

At pressures above 50 bar, the rate coefficient for methyl radical addition increases by 38% due to enhanced collision frequency and transition state compression. - Activation Volume Analysis:

Negative activation volumes (ΔV‡ = -12.7 cm³/mol) indicate a compact transition state, favoring accelerated kinetics under pressurized conditions [4].

Table 2: Pressure Dependence of Rate Coefficients (25°C)

| Pressure (bar) | k (L/mol·s) | ΔG‡ (kcal/mol) |

|---|---|---|

| 1 | 4.2 × 10⁶ | 12.3 |

| 50 | 5.8 × 10⁶ | 11.9 |

| 100 | 6.1 × 10⁶ | 11.6 |

These findings support the use of continuous-flow reactors operating at 70–100 bar to maximize yield in industrial syntheses [4].

Solvent Effects on Regioselectivity in Electrophilic Aromatic Substitutions

The regioselectivity of electrophilic substitutions in 2-(methoxymethyl)-3-methylaniline is profoundly influenced by solvent polarity. Polar aprotic solvents (e.g., acetonitrile) favor para-substitution, while nonpolar solvents (e.g., toluene) promote ortho-selectivity.

Mechanistic Basis:

- Solvent-Polarity-Driven Charge Stabilization:

In acetonitrile, the radical cation intermediate undergoes rapid solvation, stabilizing the para-directing transition state (ΔΔG‡ = -2.4 kcal/mol vs. ortho) [3]. - Hydrogen Bonding in Protic Solvents:

Methanol enhances meta-selectivity by forming hydrogen bonds with the methoxymethyl group, reducing steric hindrance at the meta position [6].

Table 3: Regioselectivity Ratios in Different Solvents

| Solvent | para:ortho:meta | Dielectric Constant |

|---|---|---|

| Acetonitrile | 78:15:7 | 37.5 |

| Toluene | 32:61:7 | 2.4 |

| Methanol | 45:22:33 | 32.7 |

These trends align with AM1 simulations showing that solvent polarity modulates the electron density distribution across the aromatic ring [3].

The molecular formula C₁₀H₁₃N encompasses a framework that balances electronic properties with synthetic accessibility . The methoxymethyl group (-CH₂OCH₃) acts as both an electron-donating substituent and a protected hydroxymethyl equivalent, enabling selective functionalization strategies. Synthetic routes to this compound typically involve methoxymethylation of 3-methylaniline using formaldehyde dimethyl acetal in the presence of catalysts such as zirconium triflate, achieving yields of approximately 85% under mild conditions .

Alternative synthetic approaches include palladium-catalyzed hydrogenation of corresponding nitro compounds, which can achieve yields exceeding 98% under optimized conditions [5]. The compound exhibits excellent stability under standard synthetic conditions while maintaining reactivity toward electrophilic and nucleophilic reagents, making it suitable for multi-step synthetic sequences.

Applications in Heterocyclic Compound Synthesis

Precursor Role in Carbazole Derivative Formation

2-(Methoxymethyl)-3-methylaniline serves as an exceptional precursor for carbazole alkaloid synthesis through multiple mechanistic pathways [6] [7]. The compound's substitution pattern enables regioselective C-H activation processes that are fundamental to carbazole ring construction. Palladium-catalyzed ortho C-H arylation of aniline carbamates derived from this compound proceeds through directed electrophilic metalation pathways, achieving excellent yields in the synthesis of complex carbazole frameworks [6].

Recent advances in carbazole synthesis demonstrate that aniline derivatives containing methoxymethyl substituents can undergo successive C-H functionalization reactions to construct the characteristic tricyclic carbazole core [7]. The process typically involves initial C-H arylation followed by intramolecular cyclization, with the methoxymethyl group providing crucial directing effects for selective bond formation. Studies have shown that carbazole alkaloids such as clausine V, clauszoline K, and O-methoxymahanine can be efficiently synthesized from appropriately substituted aniline precursors in 3-5 synthetic steps with overall yields ranging from 48-59% [6] [7].

The synthetic methodology demonstrates remarkable tolerance for various functional groups, including electron-donating and electron-withdrawing substituents. The carbamate directing group, commonly employed in these transformations, can be readily removed to yield the desired ortho-arylated aniline intermediates, which serve as direct precursors to biologically active carbazole alkaloids [6]. This approach represents a significant advancement over traditional multi-step synthetic routes, offering improved efficiency and reduced synthetic complexity.

Directed Ortho-Metalation Strategies for Fused Ring Systems

The methoxymethyl substituent in 2-(Methoxymethyl)-3-methylaniline functions as an effective directing metalation group, enabling highly regioselective lithiation reactions [8] [9]. Directed ortho-metalation reactions proceed through coordination of the lithium reagent to the oxygen atom of the methoxymethyl group, facilitating deprotonation at the adjacent ortho position. This coordination-assisted metalation provides exceptional regioselectivity compared to non-directed metalation processes [9].

Experimental studies have demonstrated that methoxy-substituted aromatic compounds exhibit dramatic rate enhancements in metalation reactions, with relative rate constants exceeding 2800 compared to benzene [2]. The first methoxy substituent provides the most significant acceleration, while additional methoxy groups show diminishing effects on reaction rates. Importantly, the positioning of methoxy groups relative to the metalation site critically influences the reaction kinetics, with para-positioned groups or sterically hindered arrangements leading to reduced reactivity [2].

Template-based approaches to directed metalation have expanded beyond traditional ortho-selectivity to enable meta-meta' dimetalation patterns [8] [10]. These advanced methodologies employ disodium-monomagnesium alkyl-amide reagents that form extended templates, allowing regioselective metalation at more distant aromatic positions. The development of these template-base systems represents a breakthrough in metalation chemistry, providing access to substitution patterns that were previously difficult to achieve through conventional directed metalation protocols [8].

The synthetic utility of directed metalation extends to the construction of phenanthrene and phenanthrol derivatives through combined metalation-cross coupling strategies [11]. The regioselectivity established in the initial metalation step translates directly to the final products, enabling systematic access to diverse polycyclic aromatic frameworks. These methodologies have proven particularly valuable in the synthesis of pharmaceutical intermediates and materials science applications [11].

Palladium-Catalyzed Cross-Coupling Reactions for Complex Amine Architectures

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies for constructing complex amine architectures from 2-(Methoxymethyl)-3-methylaniline and related substrates [12] [13]. The versatility of palladium catalysis enables multiple coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, each offering unique advantages for specific synthetic challenges [14] [15].

Suzuki-Miyaura cross-coupling reactions demonstrate exceptional efficiency in the formation of C-C bonds between aryl halides and boronic acids, with catalyst loadings as low as 0.1-5 mol% achieving yields of 85-95% [14]. The reaction typically operates under mild conditions (80-100°C) and shows excellent tolerance for diverse functional groups. SBA-16 supported palladium complexes have proven particularly effective, enabling recyclable catalysis with maintained activity over multiple reaction cycles [14].

Buchwald-Hartwig amination provides direct access to substituted anilines through C-N bond formation [12] [13]. This methodology has revolutionized the synthesis of aryl amines, with applications spanning from basic research to industrial pharmaceutical production. The reaction scope encompasses primary and secondary amines, with catalyst systems based on various phosphine and N-heterocyclic carbene ligands providing complementary reactivity profiles [13]. Recent developments have expanded the methodology to include challenging substrates such as aryl chlorides and sterically hindered coupling partners [12].

Advanced cross-coupling strategies including domino Heck/carbocyclization/Suzuki reactions enable the construction of complex spirocyclic architectures in single synthetic operations [16]. These transformations involve novel dearomative insertion processes that create multiple stereocenters while forming fused ring systems. The development of specialized phosphoramidite ligands has enabled highly enantioselective variants of these reactions, providing access to chiral heterocyclic scaffolds with excellent stereochemical control [16].

Mechanistic considerations in palladium-catalyzed cross-coupling reveal the importance of catalyst speciation and reaction conditions [17] [18]. Monoligated palladium species often serve as the active catalysts, with the nature of the ligand environment critically influencing reactivity and selectivity. Understanding these mechanistic details has enabled the development of more efficient catalyst systems and expanded the scope of viable coupling partners [17].

Research Findings and Data Analysis

Comprehensive analysis of synthetic methodologies reveals that 2-(Methoxymethyl)-3-methylaniline and related compounds exhibit exceptional versatility across multiple reaction types. Table 1 summarizes key synthetic methods and their performance metrics, demonstrating the high yields achievable through optimized reaction conditions. Palladium-catalyzed hydrogenation emerges as the most efficient method for accessing these compounds, achieving 98.4% yield under controlled conditions [5].

Carbazole synthesis applications (Table 2) highlight the strategic importance of aniline precursors in natural product synthesis. The data demonstrate that systematic synthetic approaches can achieve overall yields of 48-68% across 2-5 synthetic steps, representing significant improvements over traditional methodologies [6] [7]. The key finding is that directed metalation and cross-coupling strategies provide complementary approaches to carbazole construction, with each method offering distinct advantages for specific target structures.

Cross-coupling reaction analysis (Table 3) reveals the exceptional scope and efficiency of palladium-catalyzed methodologies. Catalyst loadings as low as 0.1 mol% can achieve excellent yields, with reaction temperatures generally in the range of 25-140°C depending on the specific transformation [12] [14] [13]. The data underscore the importance of catalyst selection and reaction optimization in achieving optimal synthetic outcomes.

Mechanistic insights from recent studies indicate that the success of these methodologies depends critically on the electronic and steric properties of the substrate [2] [19]. The methoxymethyl group provides both directing effects and electronic activation, while the methyl substituent influences regioselectivity through steric interactions. Understanding these structure-activity relationships is essential for rational design of new synthetic routes and optimization of existing methodologies.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard